
2(3H)-Benzofuranone, 3-(2-propenyl)-
説明
2(3H)-Benzofuranone, 3-(2-propenyl)-, also known as coumarin, is a natural compound found in many plants and fruits, such as cinnamon, lavender, and strawberries. Coumarin has been widely used in the food and cosmetic industries due to its pleasant fragrance and flavor. Besides, coumarin has been studied for its potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties. In
作用機序
The mechanism of action of 2(3H)-Benzofuranone, 3-(2-propenyl)- is not fully understood, but it is believed to involve multiple pathways. Coumarin has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the activation of NF-κB and MAPK signaling pathways. Coumarin has also been found to scavenge free radicals and protect cells from oxidative stress by upregulating the expression of antioxidant enzymes, such as superoxide dismutase and catalase. Moreover, 2(3H)-Benzofuranone, 3-(2-propenyl)- has been shown to induce apoptosis and inhibit cell proliferation in cancer cells by regulating the expression of genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
Coumarin has been shown to have various biochemical and physiological effects. Coumarin has been found to inhibit platelet aggregation and reduce blood clotting, which may have implications for the prevention of cardiovascular diseases. Coumarin has also been shown to lower blood glucose levels and improve insulin sensitivity, which may have implications for the treatment of diabetes. Moreover, 2(3H)-Benzofuranone, 3-(2-propenyl)- has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
Coumarin has several advantages for lab experiments. Coumarin is a natural compound that can be easily synthesized with high yields and purity. Coumarin is also readily available and affordable. Moreover, 2(3H)-Benzofuranone, 3-(2-propenyl)- has been extensively studied for its potential health benefits, which makes it an attractive compound for further research. However, 2(3H)-Benzofuranone, 3-(2-propenyl)- also has some limitations for lab experiments. Coumarin has poor solubility in water, which may affect its bioavailability and efficacy. Coumarin also has low stability under acidic and alkaline conditions, which may limit its use in certain applications.
将来の方向性
There are several future directions for 2(3H)-Benzofuranone, 3-(2-propenyl)- research. One area of research is the development of 2(3H)-Benzofuranone, 3-(2-propenyl)--based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is the investigation of 2(3H)-Benzofuranone, 3-(2-propenyl)-'s potential as a natural preservative in the food and cosmetic industries. Moreover, the development of 2(3H)-Benzofuranone, 3-(2-propenyl)--based imaging agents for cancer diagnosis and treatment is an emerging area of research. Additionally, the investigation of 2(3H)-Benzofuranone, 3-(2-propenyl)-'s potential as a natural pesticide and insecticide is an area of research that may have implications for sustainable agriculture.
科学的研究の応用
Coumarin has been extensively studied for its potential health benefits. Coumarin has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. Coumarin has also been found to have antioxidant properties by scavenging free radicals and protecting cells from oxidative stress. Moreover, 2(3H)-Benzofuranone, 3-(2-propenyl)- has been investigated for its anti-cancer properties, as it has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
特性
IUPAC Name |
3-prop-2-enyl-3H-1-benzofuran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-2-5-9-8-6-3-4-7-10(8)13-11(9)12/h2-4,6-7,9H,1,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEOHCOWLMVTTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1C2=CC=CC=C2OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465721 | |
| Record name | 2(3H)-Benzofuranone, 3-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2(3H)-Benzofuranone, 3-(2-propenyl)- | |
CAS RN |
67472-24-6 | |
| Record name | 2(3H)-Benzofuranone, 3-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-Methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B3356519.png)
![1-[2-(Pyridazin-4-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B3356522.png)
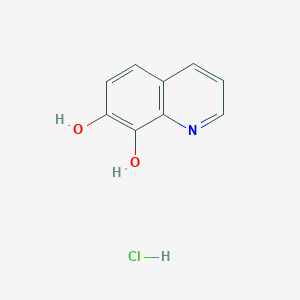
![5,6,7,8-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]quinoxaline](/img/structure/B3356548.png)
![5-[Hydroxy(methylamino)methylidene]-1,5-dihydro-4H-imidazol-4-one](/img/structure/B3356549.png)
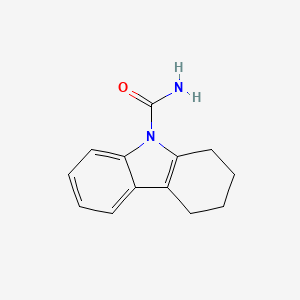

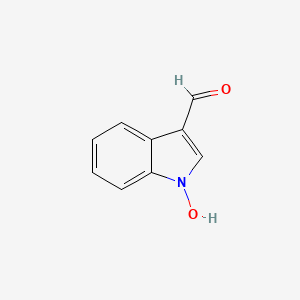
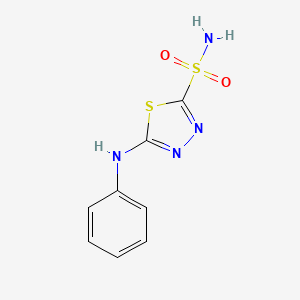
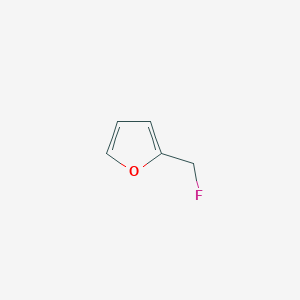
![2-[2-(methylamino)-2-oxoethyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B3356595.png)

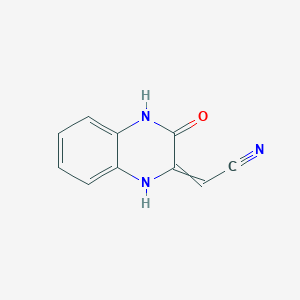
![5-Chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B3356610.png)